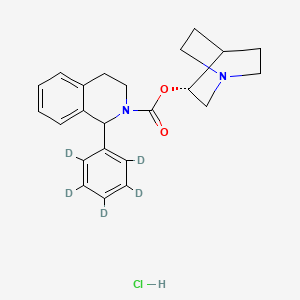

Solifenacin-d5 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426174-05-1 | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solifenacin-d5 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin-d5 Hydrochloride is the deuterated analog of Solifenacin Hydrochloride, a competitive muscarinic receptor antagonist. Its primary application is as an internal standard in bioanalytical studies for the accurate quantification of solifenacin in biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant signaling pathways.

Introduction

Solifenacin is a widely prescribed medication for the treatment of overactive bladder, functioning by selectively antagonizing M3 muscarinic receptors in the bladder's detrusor muscle.[1][2] To accurately determine the pharmacokinetic profile of solifenacin in preclinical and clinical studies, a reliable internal standard is crucial for analytical methodologies. This compound serves this purpose, offering a stable, isotopically labeled analog that co-elutes with solifenacin but is distinguishable by its mass-to-charge ratio in mass spectrometry.[3] This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated form, Solifenacin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | [4] |

| Molecular Formula | C₂₃H₂₂D₅ClN₂O₂ | [5] |

| Molecular Weight | 403.96 g/mol | [5] |

| CAS Number | 1426174-05-1 | [6] |

| Appearance | White to Off-White Solid | [6] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [6] |

Table 2: Physicochemical Properties of Solifenacin

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₂ | [7] |

| Molecular Weight | 362.5 g/mol | [7] |

| Tmax (Time to Peak Plasma Concentration) | 3-8 hours | [2][7] |

| Plasma Protein Binding | 93-96% (mainly to alpha-1-acid glycoprotein) | [2] |

| Volume of Distribution | 600 L | [2][7] |

| Elimination Half-life | 33-85 hours | |

| Metabolism | Primarily by CYP3A4 in the liver | [2] |

| Excretion | ~69% in urine, ~23% in feces | [2][7] |

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is predominantly found in the detrusor muscle of the bladder.[1] The binding of the neurotransmitter acetylcholine to M3 receptors triggers a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, solifenacin leads to the relaxation of the bladder's detrusor muscle.[2] This action increases bladder capacity and reduces the urgency and frequency of urination associated with an overactive bladder.[1] While it has the highest affinity for M3 receptors, solifenacin also interacts with M1 and M2 receptors.

References

- 1. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]

- 2. A METHOD FOR THE PREPARATION OF SOLIFENACIN - Patent 2094693 [data.epo.org]

- 3. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solifenacin D5 Hydrochloride | CAS No- 1426174-05-1 | Simson Pharma Limited [simsonpharma.com]

Solifenacin-d5 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a well-established therapeutic agent for the treatment of overactive bladder. Its deuterated analog, Solifenacin-d5 Hydrochloride, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and pharmacological context of this compound, designed to support research and development activities.

Chemical and Physical Properties

Deuterium-labeled Solifenacin offers a distinct mass signature for use in mass spectrometry-based bioanalytical assays, without significantly altering its chemical behavior. Key properties are summarized below.

| Property | Value | Source |

| Chemical Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(phenyl-d5)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochloride | LGC Standards[1] |

| Molecular Formula | C₂₃H₂₂D₅ClN₂O₂ | Pharmaffiliates[2] |

| Molecular Weight | 403.96 g/mol | Pharmaffiliates[2] |

| CAS Number | 1426174-05-1 | Pharmaffiliates[2] |

| Appearance | White to Off-White Solid | ChemicalBook[3] |

| Melting Point | 196-198°C | ChemicalBook[3] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water. | ChemicalBook[3] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere. | Pharmaffiliates[2] |

Note: Detailed quantitative solubility data (e.g., in mg/mL) for this compound in various organic solvents is not extensively documented in publicly available literature. Researchers should determine solubility for their specific applications empirically.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the primary analytical technique for which this compound is utilized. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis would be expected to follow the general synthetic routes established for unlabeled Solifenacin, employing a deuterated starting material, such as deuterated phenylmagnesium bromide, in the initial steps of building the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core. The subsequent coupling with (R)-3-quinuclidinol and final salt formation would follow established procedures.

One published method for a related impurity of Solifenacin involved a one-step synthesis using cerium(IV) ammonium nitrate.[4] While not a direct synthesis of the deuterated parent compound, it provides insight into synthetic strategies within the Solifenacin chemical space.

Analytical Methodologies

The primary application of this compound is as an internal standard in quantitative bioanalysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Several HPLC methods have been developed for the analysis of Solifenacin, which can be adapted for methods involving the deuterated standard.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Solifenacin involves reversed-phase HPLC.

Example Protocol (for Solifenacin Succinate):

-

Column: C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed. One reported method uses a 50:50 (v/v) ratio of acetonitrile and phosphate buffer.[5] Another method utilizes a gradient with 20mM monobasic potassium phosphate buffer (pH 6.6 with 0.5% triethylamine) as solvent A and a 10:90 (v/v) mixture of water and acetonitrile as solvent B.[6]

-

Flow Rate: Typically around 1.0 mL/min.[5]

-

Retention Time: Under the isocratic conditions described, the retention time for Solifenacin was found to be approximately 2.4 minutes.[5]

Sample Preparation: For analysis from pharmaceutical dosage forms, tablets are typically weighed, powdered, and dissolved in the mobile phase with the aid of sonication. The resulting solution is then filtered before injection.[5]

Note: When using this compound as an internal standard, the primary detection method would be mass spectrometry, which can distinguish between the analyte and the deuterated standard based on their different mass-to-charge ratios. The chromatographic conditions would be optimized to ensure good separation from matrix components and any potential isobaric interferences.

Mechanism of Action and Signaling Pathway

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.

The binding of the neurotransmitter acetylcholine to M3 receptors on the detrusor muscle of the bladder wall initiates a signaling cascade that leads to muscle contraction. Solifenacin competitively blocks this binding, thereby reducing the frequency and intensity of these contractions. This antagonism alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.

Below is a diagram illustrating the simplified signaling pathway of muscarinic receptor antagonism by Solifenacin.

Caption: Muscarinic M3 receptor signaling pathway and antagonism by Solifenacin.

Experimental Workflows

The use of this compound as an internal standard is a cornerstone of accurate bioanalytical method development. A typical workflow for a plasma sample analysis is depicted below.

Caption: A typical experimental workflow for the quantification of Solifenacin in plasma using this compound as an internal standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1401416-00-9 [amp.chemicalbook.com]

- 4. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]

Solifenacin-d5 Hydrochloride structure and molecular weight

An In-depth Technical Guide to Solifenacin-d5 Hydrochloride

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Solifenacin Hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies. This document details its core chemical properties, structure, and established analytical methodologies.

Core Compound Data

This compound is a stable, labeled version of Solifenacin, a competitive muscarinic receptor antagonist. The incorporation of five deuterium atoms on the phenyl ring results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent compound in mass spectrometry-based assays. Its primary application is as an internal standard for the quantification of Solifenacin in biological matrices.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1426174-05-1 |

| Molecular Formula | C₂₃H₂₂D₅ClN₂O₂ |

| Molecular Weight | 403.96 g/mol |

| Applications | Internal standard for the quantification of Solifenacin by GC- or LC-MS |

Chemical Structure

This compound consists of a deuterated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety linked via a carbamate group to a (R)-quinuclidin-3-ol moiety. The five deuterium atoms are substituted on the phenyl group, which provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Caption: Logical structure of the Solifenacin-d5 core.

Experimental Protocols

LC-MS/MS Method for Solifenacin Quantification in Human Plasma

This protocol is a composite of validated methods for determining Solifenacin concentrations in human plasma, utilizing Solifenacin-d5 as an internal standard (IS).[1][2]

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (Solifenacin-d5) to achieve a specific concentration.

-

Add 1.5 mL of tert-butyl methyl ether as the extraction solvent.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.[2]

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

3.1.2 Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 column (e.g., Gemini-NX C18, 50 × 4.6 mm, 5 µm) is commonly used.[1]

-

Mobile Phase: A typical mobile phase is a mixture of an organic solvent and an aqueous buffer, such as 5 mM ammonium formate (pH 3.0) and methanol in a 20:80 v/v ratio.[1]

-

Flow Rate: A flow rate of 0.4 mL/min is often employed.[1]

-

Injection Volume: 5-10 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

3.1.3 Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, nebulizing gas, and collision gas pressure.

References

An In-depth Technical Guide to the Synthesis and Characterization of Solifenacin-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Solifenacin-d5 Hydrochloride, an isotopically labeled analog of the muscarinic receptor antagonist Solifenacin. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies. This compound serves as a crucial internal standard for the quantitative analysis of Solifenacin in biological matrices.

Introduction

Solifenacin is a competitive antagonist of muscarinic M3 receptors, primarily used in the treatment of overactive bladder. To facilitate pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal candidate for this purpose due to its similar physicochemical properties to the parent drug and a distinct mass difference.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated precursor, (S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline, followed by coupling with (R)-quinuclidin-3-ol and subsequent salt formation.

Synthesis Pathway

The overall synthetic route is depicted below. The key step is the introduction of the deuterated phenyl group via a Grignard reaction.

A Technical Guide to Deuterium-Labeled Solifenacin for Pharmaceutical Research

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder and neurogenic detrusor overactivity.[1][2][3] Its therapeutic action is primarily mediated through the blockade of M3 muscarinic receptors, which play a crucial role in the contraction of the bladder's smooth muscle.[1] By inhibiting the binding of acetylcholine to these receptors, solifenacin reduces the tone of the detrusor muscle, thereby increasing bladder capacity and alleviating symptoms of urgency, frequency, and incontinence.[1]

In the realm of pharmaceutical research and development, stable isotope labeling, particularly with deuterium (a stable, heavier isotope of hydrogen), has become an invaluable tool.[4][5] Deuteration, the process of replacing hydrogen atoms with deuterium, can subtly alter a molecule's physicochemical properties. This modification can lead to a significant "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly during metabolic processes.[6][7] This can result in a decreased rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its safety by reducing the formation of toxic metabolites, and increasing its bioavailability.[5][8][9]

Deuterium-labeled compounds, such as Solifenacin-d5, also serve as ideal internal standards in quantitative bioanalysis.[5][10][11] Their near-identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise and accurate quantification in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[8]

This technical guide provides an in-depth overview of deuterium-labeled Solifenacin, covering its synthesis, mechanism of action, and applications in research. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Solifenacin.

Physicochemical Properties and Synthesis of Deuterium-Labeled Solifenacin

Deuterium-labeled Solifenacin is most commonly available as Solifenacin-d5 succinate, where five hydrogen atoms on the quinuclidine ring have been replaced with deuterium.[10] This specific labeling provides a stable isotopic signature with minimal risk of back-exchange.

Synthesis Overview

The synthesis of Solifenacin involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a derivative of (R)-quinuclidin-3-ol.[12][13] For the deuterated analog, the synthesis would incorporate a deuterated (R)-quinuclidin-3-ol precursor. The general synthetic scheme involves:

-

Preparation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This chiral intermediate is a key starting material.[14]

-

Activation of the Quinuclidinol: (R)-quinuclidin-3-ol (or its deuterated version) is reacted with an activating agent like phosgene, diphosgene, or ethyl chloroformate to form a reactive intermediate.[13]

-

Coupling Reaction: The activated quinuclidinol derivative is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the Solifenacin base.[12][13]

-

Salt Formation and Purification: The resulting Solifenacin base is then reacted with succinic acid to form the stable succinate salt, which is subsequently purified through crystallization.[12][15][16]

While specific protocols for the synthesis of the deuterated version are often proprietary, the fundamental chemical reactions mirror those of the non-labeled compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Solifenacin and its deuterated analog.

| Property | Solifenacin | Solifenacin-d5 |

| Chemical Formula | C₂₃H₂₆N₂O₂ | C₂₃H₂₁D₅N₂O₂ |

| Molar Mass (Base) | 362.47 g/mol | 367.50 g/mol |

| Form | Succinate Salt | Succinate Salt |

| Appearance | White to pale-yellowish-white crystalline powder[17] | White to off-white solid |

| Purity (HPLC) | Typically >99.5%[12][16] | Typically >98% |

| Isotopic Enrichment | N/A | Typically >99% for Deuterium |

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] While it interacts with all five muscarinic receptor subtypes (M1-M5), it exhibits a higher affinity for the M3 receptor, which is the primary subtype responsible for mediating the contraction of the detrusor muscle in the bladder.[1][18][19]

In patients with overactive bladder, inappropriate signals lead to involuntary contractions of the detrusor muscle.[19] By blocking the M3 receptors, Solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[1] This results in relaxation of the bladder, an increase in its capacity, and a reduction in the symptoms of overactive bladder.[1] Solifenacin also has a notable, though lower, affinity for M1 and M2 receptors.[18]

Signaling Pathway of Solifenacin Action

Caption: Solifenacin competitively blocks the M3 receptor, inhibiting the signaling cascade that leads to bladder muscle contraction.

Applications of Deuterium-Labeled Solifenacin in Research

The unique properties of deuterium-labeled Solifenacin make it a versatile tool for various research applications.

1. Pharmacokinetic (PK) and Metabolism Studies

Deuteration can significantly alter the metabolic fate of a drug.[9] Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][20] By replacing hydrogens at known metabolic "soft spots" with deuterium, the rate of metabolism at that site can be slowed. This allows researchers to:

-

Track Metabolic Fate: The deuterium label acts as a tracer, making it easier to follow the drug and its metabolites through the body.[4]

-

Identify Metabolites: The distinct mass of the deuterated compound helps in the identification of metabolites in complex biological samples using mass spectrometry.[4]

-

Investigate Kinetic Isotope Effects: Researchers can study how deuteration affects the drug's half-life, clearance, and overall exposure.[6]

2. Internal Standard for Quantitative Bioanalysis

The most common application of deuterium-labeled Solifenacin is as an internal standard (IS) for LC-MS/MS assays.[8][10] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[11] Deuterated standards are considered the "gold standard" for this purpose because:

-

Co-elution: They have nearly identical chromatographic retention times to the unlabeled drug.

-

Similar Ionization Efficiency: They exhibit similar behavior in the mass spectrometer's ion source, correcting for matrix effects and ionization suppression.[11]

-

Mass Difference: The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS simultaneously and independently.

Experimental Protocols

Below are generalized protocols for the use of deuterium-labeled Solifenacin in a typical research setting. These should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method, which is a common and straightforward technique for extracting drugs from plasma.

-

Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Adding Internal Standard: Add 10 µL of the working solution of Solifenacin-d5 (e.g., 100 ng/mL in methanol) to each sample, except for the blank.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of Solifenacin using its deuterated internal standard.

Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Solifenacin Transition | Q1: 363.2 m/z → Q3: 193.1 m/z |

| Solifenacin-d5 Transition | Q1: 368.2 m/z → Q3: 198.1 m/z |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Experimental Workflow for Bioanalysis

Caption: Workflow for quantifying Solifenacin in biological samples using a deuterated internal standard.

Conclusion

Deuterium-labeled Solifenacin is a powerful and essential tool for modern pharmaceutical research. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to drug development.[8][10] Furthermore, its use in metabolic and pharmacokinetic studies provides deeper insights into the drug's behavior in vivo, potentially paving the way for the development of next-generation therapeutics with improved safety and efficacy profiles.[4][5][6] This guide has provided a technical overview of its properties, mechanism, and core research applications, highlighting its significance for scientists and researchers in the field.

References

- 1. Solifenacin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Solifenacin (Vesicare): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scispace.com [scispace.com]

- 12. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 13. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 14. WO2011086003A1 - Process for the preparation of solifenacin and solifenacin succinate - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 20. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling of Muscarinic M3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, synthesis, and application of stable isotope-labeled (SIL) muscarinic M3 receptor (M3R) antagonists. These powerful tools are indispensable for modern drug discovery and development, enabling highly accurate quantification in complex biological matrices and facilitating detailed pharmacological characterization.

The Muscarinic M3 Receptor Signaling Pathway

The muscarinic M3 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the effects of acetylcholine in the parasympathetic nervous system. Its activation is central to numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion from the pancreas.[1][2] Antagonists of the M3R are therapeutic mainstays for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[3]

The M3R primarily couples to G proteins of the Gq/11 class.[1][2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events that culminate in a physiological response, such as smooth muscle contraction.[1]

References

A Technical Guide to the Preliminary Metabolic Investigation of Solifenacin Utilizing a Deuterated d5 Analog

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the metabolic pathways of Solifenacin and the critical role of its deuterated analog, Solifenacin-d5, in quantitative bioanalysis. Solifenacin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. For accurate pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard is indispensable. Solifenacin-d5 serves this purpose, co-eluting with the parent drug to normalize variations during sample preparation and analysis, thereby ensuring data accuracy and precision. This document details the metabolic profile of Solifenacin, presents key pharmacokinetic data, outlines comprehensive experimental protocols for its quantification, and illustrates the underlying workflows and pathways.

Introduction to Solifenacin Metabolism

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. The drug is extensively metabolized in the liver, with the primary pathway being mediated by the CYP3A4 isoenzyme.[2][3][4] Less than 15% of an administered dose is excreted as the unchanged parent drug in the urine.[3][5]

In drug metabolism studies, particularly those involving quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard.[6] A SIL-IS, such as Solifenacin-d5, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[7] This allows it to be distinguished by the mass spectrometer while behaving identically during extraction and chromatographic separation, effectively correcting for matrix effects and procedural variability.[6]

Metabolic Pathways of Solifenacin

Solifenacin undergoes extensive metabolism primarily through two major routes: N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[3][8] The principal enzyme responsible for these transformations is CYP3A4, although minor contributions from CYP1A1 and CYP2D6 have been noted.[5][8] This leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and several inactive metabolites.[3][9]

The major metabolites identified in human plasma and excreta include:

-

4R-hydroxy solifenacin (M3): A pharmacologically active metabolite.[3][10]

-

Solifenacin N-oxide (M2): A pharmacologically inactive metabolite.[3][10]

-

4R-hydroxy-N-oxide of solifenacin (M4): A pharmacologically inactive metabolite.[3][10]

-

N-glucuronide of solifenacin (M5): A pharmacologically inactive metabolite.[3]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Solifenacin and the analytical methods used for its quantification with Solifenacin-d5.

Table 1: Summary of Solifenacin Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference(s) |

|---|---|---|

| Absolute Bioavailability | ~90% | [2][3][11] |

| Time to Peak (Tmax) | 3 - 8 hours | [2][3][11] |

| Peak Plasma Conc. (Cmax) | 5 mg dose: 24.0 - 32.3 ng/mL10 mg dose: 40.6 - 62.9 ng/mL | [2][3][12] |

| Elimination Half-life (t½) | 45 - 68 hours | [1][3] |

| Volume of Distribution (Vd) | ~600 L | [2][3][11] |

| Plasma Protein Binding | ~98% (principally to α1-acid glycoprotein) | [3][4] |

| Total Clearance | 7 - 14 L/h |[2][11] |

Table 2: Excretion and Metabolite Profile of Solifenacin Following a Single Radiolabeled Dose

| Parameter | Value | Reference(s) |

|---|---|---|

| Recovery in Urine | ~69.2% | [5][8][10] |

| Recovery in Feces | ~22.5% | [5][8][10] |

| Unchanged Solifenacin in Urine | < 15% of dose | [3][5] |

| Major Metabolites in Urine | N-oxide, 4R-hydroxy solifenacin, 4R-hydroxy-N-oxide | [3][5] |

| Major Metabolite in Feces | 4R-hydroxy solifenacin |[3][5] |

Experimental Protocols for Quantitative Analysis using Solifenacin-d5

The use of Solifenacin-d5 as an internal standard is central to the reliable quantification of Solifenacin in biological matrices. Below are detailed methodologies synthesized from validated LC-MS/MS methods.[13][14]

Sample Preparation

Method A: Protein Precipitation (PPT) [13]

-

Pipette 250 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard (Solifenacin-d5) solution.

-

Add methanol as the precipitation solvent.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method B: Solid Phase Extraction (SPE) [14]

-

Pipette 100 µL of rat plasma and add the internal standard (Solifenacin-d5).

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., 30mg/mL) as per the manufacturer's protocol.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 1% formic acid in water) to remove interferences.

-

Elute the analytes (Solifenacin and Solifenacin-d5) with an elution solvent (e.g., 5% ammonia in acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis

The following table details validated parameters for the chromatographic separation and mass spectrometric detection of Solifenacin and its d5-labeled internal standard.

Table 3: LC-MS/MS Method Parameters for Solifenacin Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reference | Macek et al., 2010[13] | CUI et al., 2018[15] | Kandasamy et al., 2020[14] |

| Matrix | Human Plasma | Human Plasma | Rat Plasma |

| LC Column | Pentafluorophenylpropylsilica (50x4mm, 3µm) | Diamonsil C18 (50x2.0mm, 5µm) | Thermo BDS Hypersil C8 (100x4.6mm, 3.5µm) |

| Mobile Phase | Methanol / 100mM Ammonium Acetate + 1% Formic Acid (90:10, v/v) | Gradient: Methanol (0.1% FA) / 5mM Ammonium Acetate (0.1% FA) | Acetonitrile / 10mM Ammonium Formate (80:20, v/v) |

| Flow Rate | Not specified | Not specified | 1.0 mL/min |

| Ionization Mode | Positive Electrospray (ESI+) | Positive ESI+ | Positive ESI+ |

| Detection Mode | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | MRM |

| Mass Transition (Solifenacin) | m/z 363 → 193 | Not specified | m/z 363.2 → 193.2 |

| Mass Transition (Solifenacin-d5) | m/z 368 → 198 | Not specified | Not specified |

| Linear Range | 0.47 - 42 ng/mL | 0.313 - 20 ng/mL | 0.100 - 30.014 ng/mL |

| Precision (%RSD) | < 11% | < 11.4% | < 15% |

Logical Framework for Internal Standard Use

The fundamental principle of using a SIL-IS like Solifenacin-d5 is to provide a reliable reference point that experiences the same physical and chemical processes as the analyte of interest. Any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., ion suppression) will be mirrored by a proportional change in the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a value that remains stable and accurate despite these variations.

Conclusion

The metabolic profile of Solifenacin is well-characterized, with CYP3A4 being the key enzyme driving its clearance. Preliminary investigations into its metabolism rely heavily on robust bioanalytical methods. The use of a deuterated analog, Solifenacin-d5, as an internal standard is a critical component of these methods, enabling the accurate and precise quantification required for definitive pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide offer a comprehensive foundation for researchers and scientists working with Solifenacin, ensuring the generation of high-quality, reliable data essential for drug development and regulatory submission.

References

- 1. Solifenacin - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of solifenacin in pediatric populations with overactive bladder or neurogenic detrusor overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pa2online.org [pa2online.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caod.oriprobe.com [caod.oriprobe.com]

The Indispensable Role of Isotopic Labeling in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a new chemical entity (NCE) from a promising lead to a marketed drug is a complex and arduous process. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to ensuring its safety and efficacy.[1] Isotopic labeling, a technique involving the incorporation of stable or radioactive isotopes into a drug molecule, has emerged as a cornerstone of modern drug development, enabling researchers to trace the fate of a drug and its metabolites within a biological system with remarkable precision and sensitivity.[1][2] This technical guide provides a comprehensive overview of the principles, applications, experimental methodologies, and data interpretation of isotopic labeling in drug discovery.

Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, the difference in neutron number results in a difference in mass.[3][4] This subtle mass difference, or in the case of radioisotopes, their radioactive decay, allows isotopically labeled compounds to be distinguished from their endogenous counterparts using sensitive analytical techniques.[1] The most commonly employed isotopes in drug discovery include stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), and radioisotopes like tritium (³H) and carbon-14 (¹⁴C).[3][5]

The strategic placement of an isotopic label within a drug molecule is a critical consideration. The label should be positioned in a metabolically stable part of the molecule to prevent its premature loss through metabolic processes, which would render the tracer ineffective.[1] For instance, carbon isotopes are often incorporated into the core structure of the molecule to ensure the label is retained throughout the metabolic cascade.[1][5]

This guide will delve into the various applications of isotopic labeling, from elucidating metabolic pathways and quantifying drug exposure to enabling advanced imaging techniques. We will provide detailed experimental protocols for key methodologies, present quantitative data in a clear and comparative format, and visualize complex workflows and pathways to provide a comprehensive resource for researchers in the field.

Core Applications of Isotopic Labeling in Drug Discovery

Isotopic labeling is a versatile tool employed throughout the drug discovery and development pipeline. Its applications can be broadly categorized as follows:

-

ADME Studies: Understanding the absorption, distribution, metabolism, and excretion of a drug is a regulatory requirement and crucial for predicting its in vivo behavior. Isotopic labeling is the gold standard for these studies.[1][6]

-

Mass Balance Studies: Often conducted with ¹⁴C-labeled compounds, these studies are essential for determining the routes and rates of excretion of a drug and its metabolites. By measuring the total radioactivity in excreta (urine and feces) over time, researchers can account for the complete administered dose.[1][2]

-

Metabolite Profiling and Identification: Isotopic labeling is instrumental in identifying and quantifying metabolites in various biological matrices such as plasma, urine, and bile. The unique mass shift (for stable isotopes) or radioactive signature (for radioisotopes) of the labeled compound and its metabolites allows for their unambiguous detection against a complex biological background.[1][7]

-

-

Pharmacokinetic (PK) Studies: Isotopic labeling plays a pivotal role in defining the pharmacokinetic profile of a drug.

-

Quantitative Analysis using Isotope Dilution Mass Spectrometry: Stable isotope-labeled versions of the parent drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry.[1] This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of drug and metabolite concentrations in biological fluids.[1]

-

Kinetic Isotope Effect (KIE): The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can be strategically employed to improve a drug's pharmacokinetic profile by reducing its rate of metabolism, thereby increasing its half-life and exposure.[8]

-

-

In Vivo Imaging: Radiolabeled compounds are essential for non-invasive imaging techniques that allow for the visualization and quantification of drug distribution and target engagement in living organisms.

-

Positron Emission Tomography (PET): PET imaging utilizes compounds labeled with positron-emitting isotopes, such as ¹⁸F, ¹¹C, or ⁶⁸Ga.[9][10] By detecting the gamma rays produced during positron annihilation, PET scanners can create three-dimensional images of the radiotracer's distribution in the body. This allows researchers to assess drug concentration at the target site, evaluate target occupancy, and monitor the pharmacodynamic effects of a drug.[9]

-

-

Metabolic Pathway Elucidation: Stable isotope tracers, such as ¹³C-labeled glucose or glutamine, are used in metabolomics studies to trace the flow of atoms through metabolic pathways. By analyzing the incorporation of the stable isotope into downstream metabolites, researchers can gain insights into the metabolic reprogramming that occurs in disease states and in response to drug treatment.[7][11]

Data Presentation: Quantitative Insights from Isotopic Labeling

The quantitative data derived from isotopic labeling studies are critical for making informed decisions throughout the drug development process. The following tables summarize key quantitative parameters obtained from such studies.

| Isotope | Type | Half-Life | Specific Activity | Primary Application in Drug Discovery |

| ²H (Deuterium) | Stable | N/A | N/A | Modifying pharmacokinetic properties (Kinetic Isotope Effect), Internal standards for mass spectrometry.[1][8] |

| ¹³C | Stable | N/A | N/A | Metabolite identification, Metabolic flux analysis, Internal standards for mass spectrometry.[3][7] |

| ¹⁵N | Stable | N/A | N/A | Metabolite identification, Protein and nucleic acid labeling.[3] |

| ³H (Tritium) | Radioactive | 12.3 years | 29.1 Ci/mmol | Receptor binding assays, ADME studies, Autoradiography.[5] |

| ¹⁴C | Radioactive | 5,730 years | 62.4 mCi/mmol | Gold standard for mass balance and quantitative whole-body autoradiography (QWBA) ADME studies.[1][5] |

| ¹⁸F | Radioactive | 109.7 minutes | >1.7 Ci/µmol | Positron Emission Tomography (PET) imaging for target engagement and pharmacodynamic studies.[10] |

| ¹¹C | Radioactive | 20.4 minutes | >1.7 Ci/µmol | PET imaging, often for central nervous system (CNS) targets due to short half-life.[10] |

| Parameter | Deutetrabenazine (deuterated) | Tetrabenazine (non-deuterated) | Fold Change |

| Active Metabolites (α- and β-dihydrotetrabenazine) | |||

| Cmax (ng/mL) | 15.2 | 29.8 | 0.51 |

| AUC0-12 (ng·h/mL) | 134.0 | 140.0 | 0.96 |

| t1/2 (h) | ~8 | ~4 | ~2 |

| Peak-to-trough ratio | 2.2 | 21.3 | 0.10 |

| Parameter | d9-methadone (deuterated) | methadone (non-deuterated) | Fold Change |

| Cmax (plasma) | ~4.4-fold higher | 1 | 4.4 |

| AUC0–8h (plasma) | ~5.7-fold higher | 1 | 5.7 |

| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | 0.19 |

| Volume of Distribution (Vss) | Reduced by 8-fold | 1 | 0.125 |

| Species | Route | Dose (mg/kg) | % Recovery (Urine) | % Recovery (Feces) | Total % Recovery | Time (hours) |

| Rat | IV | 10 | 48 | 5 | 92.1 (including carcass) | 168 |

| Monkey | IV | 10 | 9.7 | 60 | 74 | 720 |

| Human | IV | 400 mg (single dose) | 14 | 38 | 52 (day 17) / 88.3 (estimated day 60) | 408 / 1440 |

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data from isotopic labeling studies. This section provides methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Deuterated Compounds and Liver Microsomes

This protocol is used to determine the metabolic stability and intrinsic clearance of a deuterated and non-deuterated drug.[1][3]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds with known metabolic stability (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compounds and control compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound or control compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to each well.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the corresponding wells. The 0-minute time point is typically quenched immediately after the addition of the test compound, before the addition of NADPH.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

-

Protocol 2: Quantitative Analysis of a Deuterated Drug in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for quantifying a small molecule drug and its deuterated internal standard in human plasma.[5]

Materials:

-

Human plasma samples containing the analyte and deuterated internal standard (IS)

-

Stock solutions of the analyte and deuterated IS in methanol

-

Control human plasma

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

96-well plates

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a range of concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

-

Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from endogenous plasma components.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated IS using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS for each sample.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 3: General Workflow for a ¹⁴C Human ADME Study

This protocol provides a general overview of a human mass balance study using a ¹⁴C-labeled drug.[2][12]

Study Population:

-

Healthy male volunteers are typically enrolled.

Dosing:

-

A single oral or intravenous dose of the investigational drug is administered. The dose contains a known amount of the ¹⁴C-labeled drug, typically in the range of 50-100 µCi.[13]

Sample Collection:

-

Blood, plasma, urine, and feces are collected at predefined time points for an extended period (often until at least 90% of the radioactive dose is recovered).[2]

-

Sample collection continues until the cumulative radioactivity recovered in urine and feces exceeds a predefined threshold (e.g., 90% of the administered dose).[2]

Sample Analysis:

-

Total Radioactivity Measurement:

-

The total radioactivity in all collected biological matrices (plasma, whole blood, urine, and homogenized feces) is determined using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

-

-

Metabolite Profiling:

-

Pooled plasma and excreta samples are analyzed by liquid chromatography with radiochemical detection (LC-RAD) or by collecting fractions for LSC to separate and quantify the parent drug and its metabolites.

-

-

Metabolite Identification:

-

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structures of the metabolites.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time profiles for the parent drug and total radioactivity are generated.

-

Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated for both the parent drug and total radioactivity.

-

Data Reporting:

-

The mass balance study report includes:

-

Plasma and whole blood concentration-time profiles of total radioactivity.

-

Plasma concentration-time profile for the parent drug and major metabolites.

-

Descriptive statistics of PK parameters for total radioactivity, parent drug, and major metabolites.

-

The cumulative percentage of the administered radioactive dose recovered in urine, feces, and total excreta versus time.

-

Quantitative information on the radioactivity associated with the parent drug and each identified metabolite in the collected matrices.[2]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in isotopic labeling studies.

Conclusion

Isotopic labeling is an indispensable and powerful tool in the arsenal of the modern drug hunter. From the early stages of lead optimization to late-stage clinical trials, the insights gained from studies using isotopically labeled compounds are invaluable for understanding the complex interplay between a drug and the biological system. The ability to precisely track a drug's journey, quantify its exposure, identify its metabolic products, and visualize its distribution provides a robust foundation for making critical decisions that ultimately lead to the development of safer and more effective medicines. As analytical technologies continue to advance, the applications of isotopic labeling are expected to expand further, solidifying its central role in pharmaceutical research and development.

References

- 1. mercell.com [mercell.com]

- 2. youtube.com [youtube.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Graphviz [graphviz.org]

- 7. itnonline.com [itnonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Command Line | Graphviz [graphviz.org]

Understanding ADME Properties with Deuterated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Deuterium in Drug Discovery

In the quest for safer and more effective medicines, pharmaceutical scientists are increasingly turning to a subtle yet powerful tool: deuterium. Deuterated drugs are small molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This seemingly minor modification can have profound effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, primarily by leveraging the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[4][5]

This strategic substitution can slow down a drug's metabolism, leading to a cascade of potential benefits, including:

-

Improved Metabolic Stability: A longer half-life in the body.[2]

-

Reduced Patient Dosing and Frequency: Less frequent administration of the drug.[2][5]

-

Lowered Toxicity: By reducing the formation of toxic metabolites.[3][6]

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods.

The U.S. Food and Drug Administration (FDA) has recognized the potential of this approach, approving the first deuterated drug, Austedo® (deutetrabenazine), in 2017 for the treatment of chorea associated with Huntington's disease.[4][7][] This milestone has paved the way for a new class of therapeutics and has integrated deuteration as a key strategy in the drug discovery process.[2][9] This guide provides an in-depth look at the core principles of using deuterated compounds to modulate ADME properties, complete with experimental protocols and data-driven insights.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The primary mechanism by which deuteration influences ADME properties is the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[10][11]

The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break. This results in a slower reaction rate for processes involving C-D bond cleavage.[12] The magnitude of the KIE can be significant, with reaction rates for deuterated compounds being up to 10 times slower than their non-deuterated counterparts.[13] This effect is most pronounced when the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[10][11]

Caption: The Kinetic Isotope Effect slows C-D bond cleavage by CYP450 enzymes.

Impact on ADME Properties

Strategic deuteration can influence all four aspects of a drug's pharmacokinetic profile.

Metabolism

This is the most significantly impacted ADME property. By slowing down metabolism, deuteration can:

-

Increase Half-life (t½) and Exposure (AUC): The drug remains in the systemic circulation for a longer period at therapeutic concentrations.[14]

-

Reduce Metabolic Clearance (CL): The rate at which the drug is removed from the body is decreased.[14]

-

Alter Metabolic Pathways ("Metabolic Switching"): If a primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative, secondary pathways.[15][16] This can be advantageous if the primary pathway leads to the formation of toxic or inactive metabolites.[6][13]

Distribution

The effect of deuteration on distribution is generally less pronounced. However, changes in metabolism can indirectly influence distribution. For instance, a study on d9-methadone showed a lower brain-to-plasma ratio compared to its non-deuterated counterpart, suggesting that deuteration can decrease transfer across the blood-brain barrier.[14]

Absorption and Excretion

The impact on absorption is typically minimal as passive permeability is usually unaffected. However, by reducing first-pass metabolism in the gut wall or liver, deuteration can increase a drug's bioavailability.[12] Changes in metabolism will also consequently alter the excretion profile, as the nature and concentration of metabolites available for elimination are changed.

Quantitative Data: Case Studies

The following tables summarize pharmacokinetic data from studies comparing deuterated compounds with their non-deuterated parent drugs, illustrating the tangible benefits of this strategy.

Table 1: Pharmacokinetic Parameters of Enzalutamide vs. d3-Enzalutamide in Rats

| Compound | Cmax (ng/mL) | AUC0–t (ng·h/mL) | In Vitro CLint (mL/min/mg) |

| Enzalutamide | 1850 | 24600 | 0.045 |

| d3-Enzalutamide | 24900 (↑ 35%) | 49700 (↑ 102%) | 0.022 (↓ 49.7%) |

Data adapted from a study on the effect of N-methyl deuteration on enzalutamide pharmacokinetics.[17]

Table 2: Pharmacokinetic Parameters of Methadone vs. d9-Methadone in Mice

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) |

| Methadone | 1200 | 1500 | 4.7 ± 0.8 |

| d9-Methadone | 5280 (↑ 4.4x) | 8550 (↑ 5.7x) | 0.9 ± 0.3 (↓ 5.2x) |

Data adapted from a study on the effect of deuteration on methadone pharmacokinetics.[14]

Table 3: Approved Deuterated Drugs and their Advantages

| Deuterated Drug | Parent Drug | Therapeutic Area | Key Advantage of Deuteration |

| Deutetrabenazine | Tetrabenazine | Huntington's Disease | Longer half-life, more stable blood levels of active metabolites.[1][5] |

| Deucravacitinib | (TYK2 inhibitor) | Plaque Psoriasis | Improved pharmacokinetic profile.[1] |

| Donafenib | Sorafenib | Various Cancers | Inhibits tumor cell proliferation and angiogenesis.[] |

Experimental Protocols

Evaluating the ADME properties of deuterated compounds involves a series of standardized in vitro and in vivo assays.[18][19][20]

In Vitro ADME Screening Workflow

A typical workflow for assessing deuterated compounds involves a tiered approach, starting with high-throughput in vitro screens.

Caption: A standard workflow for evaluating ADME properties of drug candidates.

Detailed Protocol 1: Microsomal Stability Assay

This assay is crucial for determining a compound's susceptibility to Phase I metabolism by liver enzymes, primarily CYPs.[21][22]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.

-

Materials:

-

Pooled liver microsomes (human, rat, mouse)

-

Test compound and deuterated analog

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis[21]

-

-

Procedure:

-

Preparation: Thaw liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.[21]

-

Incubation: Add the microsomal solution, NADPH regenerating system, and the test compound (typically 1 µM) to a 96-well plate.[21]

-

Reaction: Incubate the plate at 37°C with gentle shaking.[22]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[21][23]

-

Sample Processing: Centrifuge the plate to precipitate proteins.[21]

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[23]

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

-

Detailed Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[24][25]

-

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

-

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compound, deuterated analog, and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[24]

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before the experiment.[26]

-

Assay Setup:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[27]

-

Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side to assess active efflux.[27]

-

-

Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[26]

-

Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[28]

-

Signaling Pathways and Logical Relationships

Cytochrome P450 Catalytic Cycle

The CYP450 enzymes are central to drug metabolism. Understanding their catalytic cycle is key to appreciating how deuteration exerts its effect. The rate-limiting step is often the hydrogen atom abstraction from the substrate.

Caption: The catalytic cycle of Cytochrome P450 enzymes in drug metabolism.

Conclusion

Strategic deuteration has emerged as a valuable and validated approach in modern drug discovery. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the ADME properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and better patient compliance.[2][6] A thorough understanding of the underlying principles, coupled with robust in vitro and in vivo experimental evaluation, is essential for successfully harnessing the power of deuterium to develop the next generation of safer and more effective medicines.[29]

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 5. deutramed.com [deutramed.com]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. bioscientia.de [bioscientia.de]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 24. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 26. enamine.net [enamine.net]

- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 28. Caco-2 Permeability | Evotec [evotec.com]

- 29. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Solifenacin-d5 Hydrochloride in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Solifenacin-d5 Hydrochloride in human plasma. Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The use of a stable isotope-labeled internal standard, Solifenacin-d5, ensures high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Solifenacin is a medication prescribed for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for the contraction of the detrusor muscle in the bladder.[2][3] By inhibiting these receptors, solifenacin reduces bladder muscle contractions.[3]

Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This application note presents a validated LC-MS/MS method for the determination of solifenacin in human plasma, utilizing its deuterated analog, Solifenacin-d5, as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Solifenacin succinate reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[4][5]

Signaling Pathway of Solifenacin

Solifenacin exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype located on the detrusor smooth muscle of the bladder.[2][3] The binding of acetylcholine to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration promotes the contraction of the bladder's smooth muscle. Solifenacin blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor, thereby leading to muscle relaxation and alleviation of overactive bladder symptoms.